molecular formula C18H15FN2O5S2 B2544493 Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate CAS No. 1396847-01-0

Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate

Cat. No.: B2544493
CAS No.: 1396847-01-0
M. Wt: 422.45
InChI Key: KXQVOCMZYYNQJZ-UHFFFAOYSA-N
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Description

Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate is a complex organic compound that features a thiazole ring, a fluorobenzene moiety, and an azetidine ring

Biochemical Analysis

Biochemical Properties

The thiazole nucleus in Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate has been reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which could be the basis for its interactions with various biomolecules.

Cellular Effects

. They also have potential antitumor activities .

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorobenzene Moiety: The fluorobenzene group is introduced via nucleophilic aromatic substitution reactions.

    Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate precursors.

    Sulfonylation and Esterification: The final steps involve sulfonylation and esterification to introduce the sulfonyl and ester groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: These compounds share the thiazole ring and have similar biological activities.

    Fluorobenzene Derivatives: Compounds with fluorobenzene moieties are known for their enhanced binding properties.

    Azetidine Derivatives: These compounds are studied for their stability and unique reactivity.

Uniqueness

Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate is unique due to the combination of these three functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate is a compound of significant interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H19FN2O4SC_{20}H_{19}FN_2O_4S, with a molecular weight of 434.5 g/mol. Its structure includes a thiazole moiety, which is known for various medicinal properties.

PropertyValue
Molecular FormulaC20H19FN2O4S
Molecular Weight434.5 g/mol
CAS Number1286722-14-2

While the precise mechanisms of action for this compound are not fully elucidated, several studies suggest that the thiazole nucleus plays a crucial role in its biological effects:

  • Antimicrobial Activity : The thiazole ring has been reported to inhibit bacterial lipid biosynthesis, which may contribute to its antimicrobial properties .
  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. A study demonstrated that derivatives of benzothiazole, including this compound, showed effective inhibition against Gram-positive and Gram-negative bacteria.

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. For instance, it has been tested against breast cancer cells, revealing a dose-dependent inhibition of cell proliferation. The mechanism appears to involve the activation of apoptotic pathways .

Study 1: Antitumor Efficacy

A recent study evaluated the anticancer efficacy of this compound in various cancer cell lines. The results indicated a GI50 (growth inhibition concentration for 50% inhibition) below 10 µM for several tested lines, suggesting potent activity .

Study 2: Mechanism Elucidation

Another investigation focused on understanding the molecular mechanisms underlying its activity. It was found that the compound could modulate key signaling pathways involved in cell survival and proliferation, including the MAPK and PI3K/Akt pathways .

Properties

IUPAC Name

methyl 4-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O5S2/c1-25-17(22)11-5-7-13(8-6-11)28(23,24)21-9-12(10-21)26-18-20-16-14(19)3-2-4-15(16)27-18/h2-8,12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQVOCMZYYNQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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